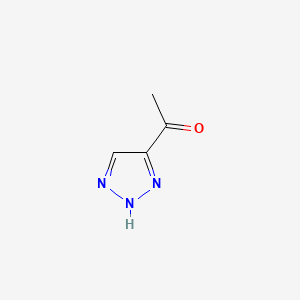
1-(1H-1,2,3-Triazol-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1H-1,2,3-Triazol-4-yl)ethanone” is a chemical compound with the molecular formula C4H5N3O . It is a derivative of the 1,2,3-triazole family, which plays a vital role in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 1-(1H-1,2,3-Triazol-4-yl)ethanone and its analogs often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium . For instance, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 1-(1H-1,2,3-Triazol-4-yl)ethanone consists of a triazole ring attached to an ethanone group . The triazole ring is essentially planar, and the presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring contributes to the overall activity of these compounds .Chemical Reactions Analysis
1-(1H-1,2,3-Triazol-4-yl)ethanone and its derivatives have shown to undergo various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling reactions with different arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1H-1,2,3-Triazol-4-yl)ethanone include a boiling point of 288.1±13.0 °C (Predicted), a density of 1.295±0.06 g/cm3 (Predicted), and a pKa of 6.71±0.70 (Predicted) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was synthesized using a click chemistry approach, characterized by various spectroscopic methods, and analyzed for thermal stability (Govindhan et al., 2017).
Antimicrobial Activity
- Novel compounds including 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones synthesized from 1-(1H-1,2,3-Triazol-4-yl)ethanone precursors showed significant antimicrobial activity (Nagamani et al., 2018).
Drug Discovery and Synthesis Methods
- Fully substituted (1H-1,2,3-triazol-4-yl)acetic acids, derived from (1H-1,2,3-triazol-4-yl)ethanones, were synthesized using practical methods like the Arndt–Eistert reaction, showing potential as building blocks in drug discovery (Pokhodylo et al., 2021).
Corrosion Inhibition
- A study on 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments, with a high inhibition efficiency, confirmed by experimental and theoretical (DFT) methods (Jawad et al., 2020).
Antifungal and Plant Growth Regulatory Activities
- Compounds synthesized by condensing 1-(pyridine-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone with aryl aldehydes showed notable antifungal and plant growth regulatory activities (Liu et al., 2007).
Synthesis of Novel Compounds for Potential Applications
- New 1,2,3-triazole-pyrazole hybrids, synthesized via 1,3-dipolar cycloaddition, displayed significant antibacterial and antifungal activity, indicating potential for diverse applications in antimicrobial treatments (Pervaram et al., 2017).
Wirkmechanismus
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Zukünftige Richtungen
The 1,2,3-triazole family, to which 1-(1H-1,2,3-Triazol-4-yl)ethanone belongs, has broad applications in biomedicinal, biochemical, and material sciences . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds.
Eigenschaften
IUPAC Name |
1-(2H-triazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPCWYKTKUKEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNN=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-1,2,3-Triazol-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)
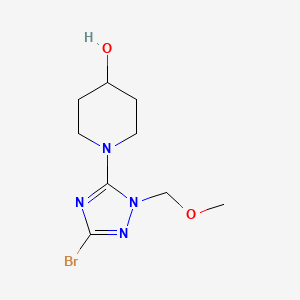
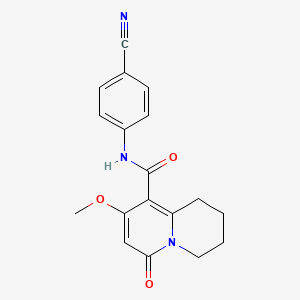
![1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2646338.png)
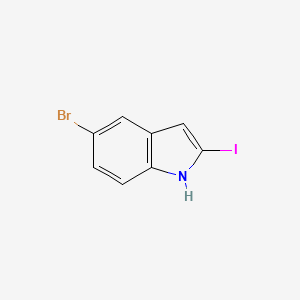
![N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2646340.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2646342.png)

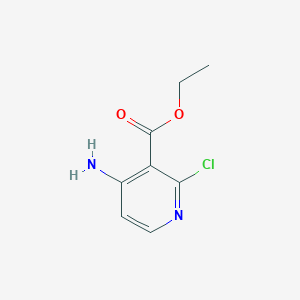
![9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2646351.png)
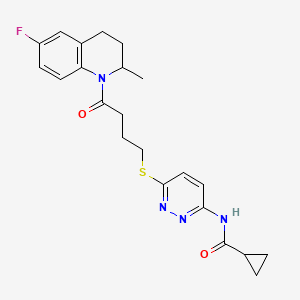
![3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2646353.png)
